ニチノール

説明

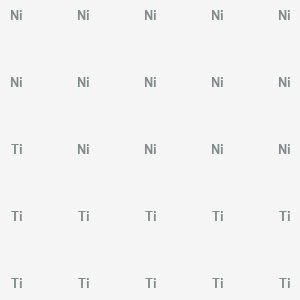

Nitinol is a metal alloy composed of approximately equal parts nickel and titanium. It is renowned for its unique properties, including the shape memory effect and superelasticity. The shape memory effect allows Nitinol to return to its original shape after deformation when heated above a certain temperature. Superelasticity enables the alloy to undergo significant deformation and return to its original shape upon the removal of stress. These properties make Nitinol highly valuable in various applications, particularly in the medical field .

科学的研究の応用

Nitinol has a wide range of scientific research applications due to its unique properties. In the medical field, it is used in the development of minimally invasive surgical tools, cardiovascular implants, and orthodontic devices. Nitinol’s shape memory and superelastic properties make it ideal for applications that require flexibility and durability .

In the field of chemistry, Nitinol is used in the development of actuators and sensors. Its ability to undergo significant deformation and return to its original shape makes it valuable in the design of responsive materials and devices .

In biology, Nitinol is used in the development of biomedical devices such as stents and guidewires. Its biocompatibility and corrosion resistance make it suitable for long-term implantation in the human body .

In industry, Nitinol is used in the development of various mechanical components, including eyeglass frames, pipe couplers, and antennas. Its unique properties make it valuable in applications that require high strength and flexibility .

作用機序

Target of Action

Nitinol, a metal alloy of nickel and titanium, is primarily targeted at applications that require the use of its unique properties: the shape memory effect and superelasticity . These properties make Nitinol an ideal material for various applications, including medical devices such as stents, guidewires, heart valves, occluders, and filters .

Mode of Action

The mode of action of Nitinol is based on its two unique properties: the shape memory effect and superelasticity . The shape memory effect allows Nitinol to undergo deformation at one temperature, maintain its deformed shape when the external force is removed, and then recover its original, undeformed shape upon heating above its "transformation temperature" . Superelasticity, on the other hand, allows the metal to undergo large deformations and immediately return to its undeformed shape upon removal of the external load . Whether Nitinol exhibits shape memory effect or superelasticity depends on whether it is above its transformation temperature during the action .

Biochemical Pathways

Its biocompatibility and potential cytotoxicity due to nickel release have been studied . The biocompatibility of Nitinol is a crucial factor in its use in medical applications, and efforts have been made to reduce nickel leaching and improve biocompatibility .

Pharmacokinetics

The release of nickel ions from nitinol devices and their potential effects have been a subject of study . Efforts have been made to reduce nickel leaching through various surface treatments .

Result of Action

The result of Nitinol’s action is the ability to withstand significant deformation and return to its original shape, either through the shape memory effect or superelasticity . This property allows Nitinol devices to be collapsed into a low profile for insertion into the body (e.g., during a medical procedure), and then expanded to their original shape once in place .

Action Environment

The action of Nitinol is influenced by environmental factors such as temperature and mechanical stress . The transformation between shape memory and superelastic behaviors depends on whether Nitinol is above or below its transformation temperature . Furthermore, the surface properties of Nitinol can be optimized through various treatments to improve its corrosion resistance and biocompatibility .

生化学分析

Biochemical Properties

Nitinol plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, the surface of nitinol can be modified with calcium phosphate-based compounds to enhance its biocompatibility and promote cell growth . This interaction involves the deposition of calcium phosphate on the nitinol surface, which facilitates the bonding with living tissues such as bone . Additionally, nitinol’s superelasticity and shape memory effect contribute to its ability to withstand mechanical stress and maintain its structural integrity in biological environments .

Cellular Effects

Nitinol has notable effects on various types of cells and cellular processes. Studies have shown that nitinol surfaces support cell adhesion and the formation of a cytoskeleton . The metabolic activity and mineralization patterns of human bone marrow stromal cells on nitinol surfaces indicate that the material is biocompatible and promotes osteointegration . Nitinol also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its effectiveness as a biomaterial for implants .

Molecular Mechanism

The molecular mechanism of nitinol involves its interaction with biomolecules at the molecular level. Nitinol exerts its effects through binding interactions with proteins and enzymes, which can lead to enzyme inhibition or activation . The surface modification of nitinol with bioactive coatings, such as calcium phosphate, enhances its biocompatibility and promotes cell growth . These modifications can also influence gene expression and cellular responses, further contributing to the material’s effectiveness in biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nitinol change over time. The stability and degradation of nitinol are critical factors in its long-term performance as a biomaterial . Studies have shown that surface-modified nitinol samples exhibit improved performance and stability over time . In vitro and in vivo investigations have demonstrated that nitinol maintains its structural integrity and biocompatibility over extended periods, making it suitable for long-term biomedical applications .

Dosage Effects in Animal Models

The effects of nitinol vary with different dosages in animal models. Research has indicated that nitinol exhibits threshold effects, where its biocompatibility and effectiveness are maintained within a specific dosage range . At higher doses, nitinol may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels for safe and effective use in biomedical applications .

Metabolic Pathways

Nitinol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biocompatibility and effectiveness . The surface modification of nitinol with bioactive coatings can affect metabolic flux and metabolite levels, promoting cell growth and tissue integration . These interactions are crucial for the material’s performance in biomedical applications, particularly in promoting osteointegration and bone healing .

Transport and Distribution

Nitinol is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of nitinol in specific tissues, contributing to its effectiveness as a biomaterial . The distribution of nitinol within the body is critical for its performance in biomedical applications, particularly in ensuring its biocompatibility and promoting tissue integration .

Subcellular Localization

The subcellular localization of nitinol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the activity and function of nitinol, contributing to its effectiveness in biomedical applications . The ability of nitinol to localize within specific cellular compartments is crucial for its performance as a biomaterial, particularly in promoting cell growth and tissue integration .

準備方法

Synthetic Routes and Reaction Conditions: Nitinol is typically produced through a combination of nickel and titanium in a vacuum or inert atmosphere to prevent contamination. The alloy is melted using methods such as vacuum arc remelting or induction melting. The precise control of the composition and processing conditions is crucial to achieve the desired properties of Nitinol .

Industrial Production Methods: Industrial production of Nitinol involves several steps, including melting, casting, and thermomechanical processing. The alloy is first melted and cast into ingots, which are then hot-rolled or forged into the desired shapes. Subsequent heat treatments and cold working processes are employed to enhance the shape memory and superelastic properties of the alloy .

化学反応の分析

Types of Reactions: Nitinol undergoes various chemical reactions, including oxidation, corrosion, and electrochemical dissolution. The formation of a protective oxide layer on the surface of Nitinol is critical for its corrosion resistance and biocompatibility .

Common Reagents and Conditions: Common reagents used in the chemical reactions of Nitinol include electrolytes such as sodium chloride, sodium nitrate, and sodium bromide. These reagents are used in electrochemical processes to study the dissolution behavior of Nitinol .

Major Products Formed: The major products formed from the chemical reactions of Nitinol include nickel and titanium oxides, which contribute to the protective oxide layer on the surface of the alloy .

類似化合物との比較

Nitinol is unique among shape memory alloys due to its combination of shape memory effect and superelasticity. Other shape memory alloys, such as copper-zinc-aluminum and copper-aluminum-nickel, also exhibit shape memory properties but lack the superelasticity of Nitinol .

Similar compounds to Nitinol include:

- Copper-zinc-aluminum

- Copper-aluminum-nickel

- Nickel-manganese-gallium

- Titanium-copper

Nitinol’s unique combination of properties makes it particularly valuable in applications that require both shape memory and superelasticity .

特性

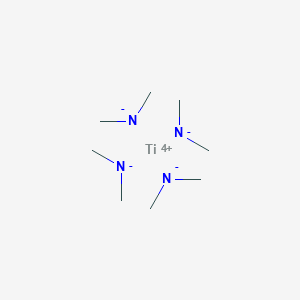

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)

![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)

![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)